N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide
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Overview
Description
“N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide” is a chemical compound. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazole derivatives involves various chemical reactions . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Molecular Structure Analysis
Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” are not detailed in the available resources.Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Compounds structurally similar to N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of thiazoles and imidazoles have shown significant antimicrobial activities, including antibacterial and antifungal effects, against various pathogens such as Bacillus subtilis and Penicillium chrysogenum (Padmavathi et al., 2011). This suggests the potential of these compounds in addressing microbial resistance.
Anticancer Applications
- Anticancer Activity : The search for novel anticancer agents has led to the development of compounds with the thiazole moiety. Thiazolo[3,2-a]pyridines, for instance, have been prepared using a multicomponent reaction and demonstrated promising anticancer activity across a range of cancer cell lines (Altug et al., 2011). Such compounds showcase the therapeutic potential of thiazole derivatives in cancer treatment.
Heterocyclic Chemistry Applications
- Heterocyclic Compound Synthesis : The versatility of heterocyclic chemistry is further demonstrated through the synthesis of various heterocyclic compounds, including oxazoles, thiazoles, and imidazoles, starting from β-hydroxy- or β-mercapto-α-amino acid esters (Badr et al., 1981). These methodologies provide valuable tools for the development of new pharmaceutical agents and materials.
Molecular Dynamics and Docking Studies
- Molecular Docking Studies : Recent research has focused on the molecular docking and dynamic simulation of thiazole clubbed pyridine scaffolds targeting the main protease (Mpro) of SARS-CoV-2, demonstrating their potential as COVID-19 inhibitors (Alghamdi et al., 2023). This highlights the role of heterocyclic compounds in addressing current global health challenges.
Future Directions
Thiazoles are an important class of compounds in medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing new thiazole derivatives, including “N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide”, and evaluating their biological activities. This could lead to the development of new drugs with improved efficacy and lesser side effects .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure of the derivative and the biological context in which it is used.
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from antimicrobial to antitumor effects, depending on the specific derivative and its context of use .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They often exhibit moderate activity as GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors .
Cellular Effects
Thiazole derivatives have been shown to have significant medicinal applications, particularly in the pharmaceutical sector . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(E)-N-[4-[2-oxo-2-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S2/c28-19(9-8-15-5-2-1-3-6-15)26-21-24-17(13-30-21)11-20(29)27-22-25-18(14-31-22)16-7-4-10-23-12-16/h1-10,12-14H,11H2,(H,24,26,28)(H,25,27,29)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAREMAZERLQHP-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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